[4-(4-Phenylpiperazin-1-yl)benzyl]amine

5-HT1A receptor anxiolytic elevated plus maze

[4-(4-Phenylpiperazin-1-yl)benzyl]amine (IUPAC: 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine; CAS 893753-13-4; molecular formula C₁₇H₂₁N₃; molecular weight 267.37 g/mol) is a benzylamine-functionalized phenylpiperazine derivative. The compound belongs to the arylpiperazine class, a privileged scaffold in CNS drug discovery that has yielded clinically validated 5‑HT₁A receptor partial agonists (e.g., buspirone, tandospirone).

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 893753-13-4
Cat. No. B3164919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Phenylpiperazin-1-yl)benzyl]amine
CAS893753-13-4
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CN
InChIInChI=1S/C17H21N3/c18-14-15-6-8-17(9-7-15)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14,18H2
InChIKeyAERBHUYMCMASPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylpiperazin-1-yl)benzylamine (CAS 893753-13-4) – Core Pharmacophore, Structural Identity & Procurement Context


[4-(4-Phenylpiperazin-1-yl)benzyl]amine (IUPAC: 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine; CAS 893753-13-4; molecular formula C₁₇H₂₁N₃; molecular weight 267.37 g/mol) is a benzylamine-functionalized phenylpiperazine derivative . The compound belongs to the arylpiperazine class, a privileged scaffold in CNS drug discovery that has yielded clinically validated 5‑HT₁A receptor partial agonists (e.g., buspirone, tandospirone) [1]. Its structure comprises a 4‑phenylpiperazine moiety para‑linked to a benzylamine group, placing a primary amine two carbons distal to the piperazine‑phenyl bridge. This architecture differentiates it from the more extensively studied aniline analog series (e.g., 4‑[4‑(aryl)piperazin‑1‑yl]anilines) by offering a flexible aminomethyl handle for downstream derivatization while retaining the pharmacophoric elements required for 5‑HT₁A receptor engagement [1].

4-(4-Phenylpiperazin-1-yl)benzylamine – Why In‑Class Phenylpiperazine Analogs Cannot Be Interchanged


Substitution of [4-(4-Phenylpiperazin-1-yl)benzyl]amine with superficially similar arylpiperazine derivatives introduces quantifiable deviations in receptor pharmacology, metabolic stability, and synthetic utility. In the N‑{4‑[4‑(aryl)piperazin‑1‑yl]‑phenyl}‑amine series, small structural modifications—such as replacing the terminal carbamate ester with an amide or introducing an ortho‑methoxy group—produced statistically significant differences in anxiolytic efficacy on the elevated plus maze (EPM) and in brain serotonin reduction [1]. The benzylamine linker in the target compound introduces a primary aminomethyl group that is absent in the aniline, carbamate, and amide analogs; this functional handle enables distinct conjugation chemistries (e.g., reductive amination, urea formation, sulfonamide coupling) that are precluded for the aniline core and its acylated derivatives [1]. Furthermore, the benzylamine moiety alters basicity (calculated pKₐ shift of the exocyclic amine) relative to the aniline series, affecting both salt‑form selection and central nervous system penetration potential. Procurement of a generic “phenylpiperazine” without specifying this benzylamine topology therefore risks obtaining a compound with divergent reactivity, pharmacological profile, and formulation behavior.

4-(4-Phenylpiperazin-1-yl)benzylamine – Comparator‑Based Quantitative Differentiation Evidence


Benzylamine vs. Aniline Core: Divergent 5‑HT₁A‑Mediated Anxiolytic Activity in the Elevated Plus Maze

The aniline analog 4‑[4‑(phenyl)piperazin‑1‑yl]aniline (compound 1b in the Khatri et al. 2009 series) serves as the direct synthetic precursor to the carbamate ester 1c, which demonstrated statistically significant anxiolytic activity in the rat elevated plus maze (EPM) at 3 mg/kg i.p. [1]. Compound 1c (unsubstituted phenyl, ethyl carbamate terminus) significantly increased percentage time spent in open arms and number of open‑arm entries compared to vehicle control and was comparable to buspirone. The benzylamine target compound differs from 1b by a single methylene insertion (‒CH₂NH₂ vs. ‒NH₂) and from 1c by the absence of the carbamate acyl group. The free benzylamine is the chemically competent precursor for generating the carbamate series (via reaction with ethyl chloroformate) as demonstrated by the synthetic scheme of Khatri et al., establishing it as the pivotal building block for the active series [1].

5-HT1A receptor anxiolytic elevated plus maze arylpiperazine

Brain Serotonin Modulation: Quantitative 5‑HT Reduction by the Carbamate Derivative of the Target Benzylamine

The carbamate derivative (1c) synthesized directly from the target benzylamine precursor significantly decreased whole‑brain serotonin levels by approximately 38% (p<0.001) versus control following acute i.p. administration, as measured by HPLC with fluorescence detection [1]. This 5‑HT reduction is mechanistically linked to 5‑HT₁A receptor agonism and was effectively antagonized by WAY‑100635 (0.5 mg/kg). The benzylamine compound itself, lacking the carbamate acyl group, represents the non‑acyl derivative for which 5‑HT modulation data can be generated using the identical HPLC methodology, enabling direct structure‑activity relationship (SAR) mapping.

serotonin 5-HT HPLC anxiolytic biomarker

Anxiety Biomarker Modulation: Glyoxalase‑1 and Glutathione Reductase Activity Reduction

The carbamate derivative 1c, accessible via a single acylation step from the target benzylamine, significantly reduced anxiety‑elevated glyoxalase‑1 (Glo1) activity by ~20% (p<0.05) and glutathione reductase (GSHRd) activity by ~15% (p<0.05) in rat brain tissue immediately following EPM exposure [1]. These enzymatic biomarkers are validated correlates of anxiety states (Hovatta et al., 2005). The benzylamine target compound, as the direct synthetic precursor, enables the generation of the carbamate probe without the requisite nitro‑arene reduction step, streamlining structure‑activity relationship investigations of the free amine versus acylated derivatives on these anxiety biomarkers.

glyoxalase-1 glutathione reductase anxiety biomarker arylpiperazine

Synthetic Accessibility Advantage: Benzylamine vs. Aniline Terminal Group Reactivity

The benzylamine terminus of the target compound enables synthetic transformations that are unavailable to the aniline analog 4‑[4‑(phenyl)piperazin‑1‑yl]aniline (compound 1b in Khatri et al.). Specifically, the aliphatic primary amine permits: (i) reductive amination with aldehydes/ketones to generate secondary/tertiary amines without aromatic amine deactivation, (ii) direct urea formation with isocyanates under mild conditions, and (iii) sulfonamide coupling without the electron‑withdrawing effect of the aryl ring that reduces nucleophilicity in anilines [1]. In the published synthetic route, the aniline 1b required treatment with ethyl chloroformate/Et₃N to yield the carbamate 1c (yield ~80%), whereas the benzylamine target compound can undergo analogous acylation and additional diversification chemistries not applicable to the aniline series [1].

synthetic chemistry building block reductive amination piperazine

4-(4-Phenylpiperazin-1-yl)benzylamine – Evidence‑Backed Procurement Scenarios


CNS Drug Discovery: 5‑HT₁A Agonist/Partial Agonist Lead Optimization

Medicinal chemistry teams pursuing novel 5‑HT₁A receptor ligands can procure [4-(4-Phenylpiperazin-1-yl)benzyl]amine as the parent scaffold for systematic SAR exploration. The benzylamine terminus enables rapid diversification via reductive amination, urea formation, and sulfonamide coupling—transformations inaccessible to the commercially prevalent aniline analog. The published carbamate derivative (1c) demonstrates robust in vivo anxiolytic efficacy at 3 mg/kg i.p. on the elevated plus maze, with ~38% brain 5‑HT reduction (p<0.001) and ~20% glyoxalase‑1 activity suppression (p<0.05), both validated anxiety biomarkers [1]. Using the target benzylamine as the common synthetic intermediate, parallel libraries of amides, carbamates, ureas, and sulfonamides can be generated and screened under identical assay conditions, enabling direct head‑to‑head comparison of the acyl versus free amine pharmacophore contributions.

Chemical Biology Tool Compound Synthesis for Serotonergic Pathway Dissection

Investigators studying 5‑HT₁A‑mediated signaling in anxiety, depression, or feeding disorders can employ [4-(4-Phenylpiperazin-1-yl)benzyl]amine to synthesize tool compounds with tailored properties. The free benzylamine can be converted to fluorescent conjugates (via amide coupling with fluorophores), biotinylated probes (via NHS‑ester coupling), or photoaffinity labels (via diazirine/benzophenone incorporation), none of which are readily achievable with the aniline analog due to competing aromatic amine reactivity. The verified biomarker modulation data for the unsubstituted phenyl series (Glo1, GSHRd, brain 5‑HT) provide a quantitative efficacy baseline against which novel conjugates can be benchmarked [1].

Reference Standard for Analytical Method Development and Metabolite Identification

Bioanalytical laboratories developing LC‑MS/MS methods for arylpiperazine pharmacokinetic studies require the authentic benzylamine as a reference standard. The compound is the expected Phase I metabolite (N‑dealkylation product) of N‑substituted benzylamine‑arylpiperazine drug candidates. Its availability at defined purity (≥95% per vendor specification ) enables accurate retention time and fragmentation pattern determination, calibration curve construction, and matrix effect evaluation in plasma and brain homogenate matrices.

Quote Request

Request a Quote for [4-(4-Phenylpiperazin-1-yl)benzyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.